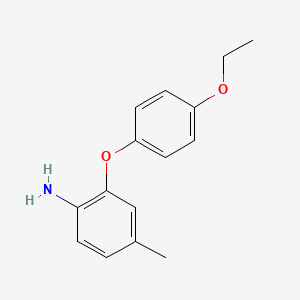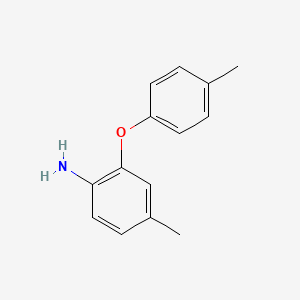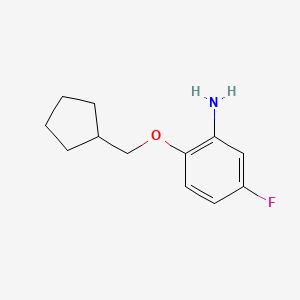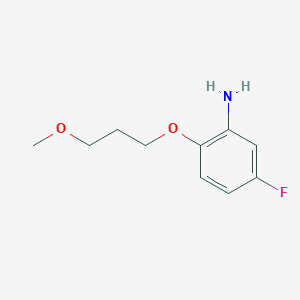
3-Chloro-4-(3,4-difluorophenoxy)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-4-(3,4-difluorophenoxy)aniline, also known as 3C4DFA, is an aniline derivative with two fluorine substituents on the phenyl ring and a chlorine atom in the para position. This compound has been extensively studied due to its unique properties and its potential applications in various fields such as medicine, agriculture, and biotechnology.
Scientific Research Applications
Vibrational Analysis and Material Studies
- A study on similar aniline derivatives, such as 4-chloro-3-(trifluoromethyl)aniline, explored vibrational analysis using Fourier Transform-Infrared and Fourier Transform-Raman techniques. This research contributes to understanding the structural and vibrational properties of aniline derivatives, potentially including 3-Chloro-4-(3,4-difluorophenoxy)aniline (Revathi et al., 2017).
Synthesis and Chemical Properties
- The synthesis of closely related compounds has been explored, such as the synthesis of 3-chloro-4-[1,1,2-trifluoro-2-(trifluoromethoxy)-ethoxy] aniline. This process highlights the significance of developing efficient synthesis methods for complex aniline derivatives, which is relevant for the production of this compound (Wen Zi-qiang, 2007).
Biotransformation and Environmental Impact
- The biotransformation of aniline derivatives has been studied, including the metabolism of modified anilines. This research is crucial for understanding the environmental impact and degradation processes of chemicals like this compound (Kolar & Schlesiger, 1975).
Molecular Structure and Theoretical Studies
- Investigations into the molecular geometry and vibrational frequencies of similar compounds, such as 3-chloro-4-methyl aniline, through Hartree-Fock and density functional methods, provide insights into the molecular structure and behavior of aniline derivatives, which can be applied to this compound (Kurt et al., 2004).
Future Directions
properties
IUPAC Name |
3-chloro-4-(3,4-difluorophenoxy)aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClF2NO/c13-9-5-7(16)1-4-12(9)17-8-2-3-10(14)11(15)6-8/h1-6H,16H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLRIPXPOBGGHON-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)Cl)OC2=CC(=C(C=C2)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClF2NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.65 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














